molecular formula C15H13N3O4S B2890920 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1706287-72-0

3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2890920
CAS No.: 1706287-72-0
M. Wt: 331.35
InChI Key: CQGVTWWMJXFVEQ-UHFFFAOYSA-N
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Description

3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzo[d]oxazole core structure

Scientific Research Applications

3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

Future Directions

The study and development of new organic compounds is a vast field with many potential applications, from drug development to materials science. This particular compound, with its combination of functional groups, could be of interest in a variety of areas. Future research could explore its potential uses, its method of synthesis, and its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thiosemicarbazide, hydrazonoyl halides, and arylidenemalononitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Mechanism of Action

The mechanism of action of 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, preventing the communication necessary for biofilm formation and virulence production . This inhibition disrupts bacterial pathogenicity without killing the bacteria, reducing the likelihood of resistance development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of the benzo[d]oxazole and thiazole rings, along with the azetidin-1-yl moiety

Properties

IUPAC Name

3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-13(17-7-10(8-17)21-14-16-5-6-23-14)9-18-11-3-1-2-4-12(11)22-15(18)20/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGVTWWMJXFVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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